5-bromo-1-(oxan-2-yl)-1H-indazole-3-sulfonyl chloride
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Overview
Description
5-Bromo-1-(oxan-2-yl)-1H-indazole-3-sulfonyl chloride is a chemical compound with the molecular formula C12H13BrN2O3SCl. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a bromine atom, an oxan-2-yl group, and a sulfonyl chloride group attached to an indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(oxan-2-yl)-1H-indazole-3-sulfonyl chloride typically involves multiple stepsThe final step involves the sulfonylation of the indazole ring using sulfonyl chloride reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the reaction conditions and the final product’s specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(oxan-2-yl)-1H-indazole-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under controlled temperatures.
Hydrolysis: Acidic or basic conditions are employed, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 5-substituted indazole derivatives.
Oxidation: Formation of oxidized indazole compounds.
Hydrolysis: Formation of indazole sulfonic acids.
Scientific Research Applications
5-Bromo-1-(oxan-2-yl)-1H-indazole-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-1-(oxan-2-yl)-1H-indazole-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or receptors, thereby influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(oxan-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an indazole ring.
5-Bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-c]pyridine: Contains a pyrazolo[3,4-c]pyridine ring system
Uniqueness
5-Bromo-1-(oxan-2-yl)-1H-indazole-3-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indazole ring differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications .
Properties
IUPAC Name |
5-bromo-1-(oxan-2-yl)indazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN2O3S/c13-8-4-5-10-9(7-8)12(20(14,17)18)15-16(10)11-3-1-2-6-19-11/h4-5,7,11H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOZNPWWUWSCOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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